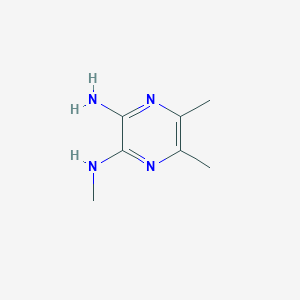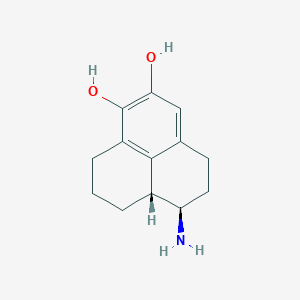![molecular formula C18H26FNO3 B13799821 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine CAS No. 917755-78-3](/img/structure/B13799821.png)
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is a synthetic organic compound with the molecular formula C17H26FNO3 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a hydroxymethyl group
Métodos De Preparación
The synthesis of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Protection with Boc Group: The Boc protecting group is introduced to protect the nitrogen atom in the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Análisis De Reacciones Químicas
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as using trifluoroacetic acid (TFA), to yield the free amine
Aplicaciones Científicas De Investigación
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine is primarily related to its interactions with biological targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. The hydroxymethyl group can participate in further chemical modifications, enhancing the compound’s binding affinity and specificity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine, which can interact with various molecular targets .
Comparación Con Compuestos Similares
1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine can be compared with other similar compounds, such as:
1-Boc-4-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-piperidine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-Boc-4-[(4-methylphenyl)methyl]-4-(hydroxymethyl)-piperidine: Contains a methyl group instead of fluorine, which can influence its hydrophobicity and interactions with biological targets.
1-Boc-4-[(4-nitrophenyl)methyl]-4-(hydroxymethyl)-piperidine: The nitro group introduces different electronic properties, potentially altering its chemical reactivity and biological effects
Propiedades
Número CAS |
917755-78-3 |
|---|---|
Fórmula molecular |
C18H26FNO3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26FNO3/c1-17(2,3)23-16(22)20-10-8-18(13-21,9-11-20)12-14-4-6-15(19)7-5-14/h4-7,21H,8-13H2,1-3H3 |
Clave InChI |
JLJSLCJLESWFPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


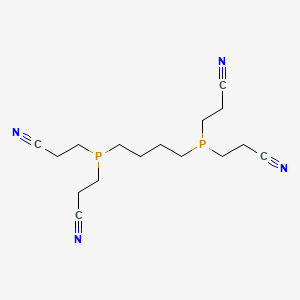

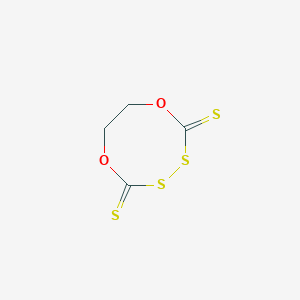
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
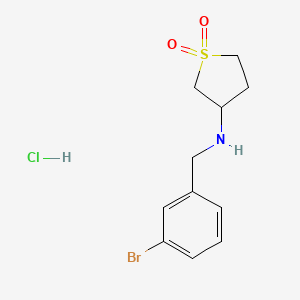
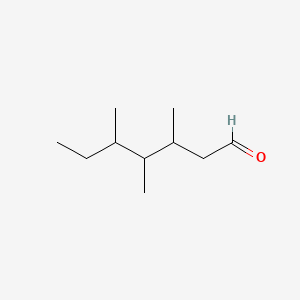
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
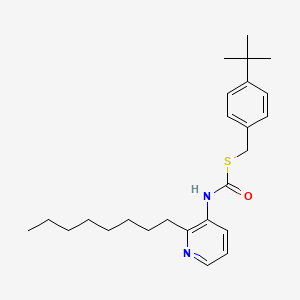
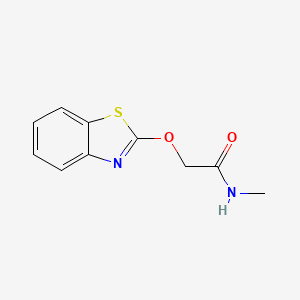
![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)


